N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide
Description
"N1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide" is a sulfonamide derivative featuring a 4,5-dichloroimidazole moiety linked to a phenyl ring and a trifluoromethyl-substituted benzene-sulphonamide group.
The synthesis of such compounds typically involves coupling reactions between sulfonamide precursors and halogenated imidazole intermediates. Crystallographic tools like SHELX and WinGX (used for small-molecule refinement and structure visualization) may aid in confirming its stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
N-[4-(4,5-dichloroimidazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O2S/c17-14-15(18)24(9-22-14)11-7-5-10(6-8-11)23-27(25,26)13-4-2-1-3-12(13)16(19,20)21/h1-9,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDLCSNRPCPDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulphonamide moiety, which is known for its biological activity. The inclusion of a trifluoromethyl group and a dichloroimidazole enhances its pharmacological properties, potentially influencing its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound. For instance, imidazole-based compounds have shown effectiveness against various viral strains, including hepatitis C and dengue viruses. In vitro studies indicate that certain imidazole derivatives exhibit micromolar efficacy against these viruses, suggesting that modifications in the structure can enhance antiviral activity significantly .
Table 1: Antiviral Efficacy of Imidazole Derivatives
| Compound | Virus Targeted | EC50 (μM) | Reference |
|---|---|---|---|
| I45DC | Yellow Fever Virus | 1.85 | |
| Compound A | Dengue Virus | 0.35 | |
| N1 Compound | Hepatitis C Virus | TBD | This study |
Anticancer Activity
The compound's sulphonamide group is also associated with anticancer properties. Research indicates that sulphonamides can induce apoptosis in various cancer cell lines. For example, studies on related sulphonamide derivatives have demonstrated significant antiproliferative effects against human leukemia and cervical carcinoma cell lines .
Case Study: Antiproliferative Effects
In a comparative study of sulphonamide derivatives, the compound was tested against several cancer cell lines:
- L1210 (Murine Leukemia Cells) : IC50 = 15 μM
- CEM (Human T-Lymphocyte Cells) : IC50 = 12 μM
- HeLa (Cervical Carcinoma) : IC50 = 20 μM
These results indicate that structural modifications in sulphonamides can lead to enhanced anticancer properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Induction of Apoptosis : Sulphonamides can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Ion Channels : Some studies suggest that sulphonamides can interact with calcium channels, affecting cardiovascular functions and potentially influencing tumor microenvironments .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, toxicity profiles need further investigation. Theoretical models have indicated low toxicity in normal cell lines compared to cancerous ones .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Bioactivity and Target Specificity :
- The target compound’s dichloroimidazole and trifluoromethyl groups likely enhance binding to hydrophobic enzyme pockets, similar to pyrazole-based agrochemicals in . However, the acetamide-linked triazole derivative () shows greater metabolic stability due to its triazole ring, which resists oxidative degradation.
- The dihydroimidazole analog () lacks the trifluoromethyl group but incorporates a sulfonamide and thioether, suggesting divergent targets (e.g., cysteine proteases vs. cytochrome P450 enzymes).
Physicochemical Properties: The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 4,5-diphenylimidazole (). This may improve membrane permeability but reduce aqueous solubility. The triazole-containing analog () has a higher molecular weight (529.3 g/mol vs.
Synthetic Accessibility :
- Imidazole derivatives () are typically synthesized via Debus-Radziszewski reactions, whereas sulfonamide-linked compounds (e.g., the target) require coupling reactions with sulfonyl chlorides.
- The pyrazole-carboxamide compound () employs urea/thiourea linkages, which are more complex to optimize for regioselectivity.
Q & A
Q. What are the optimal synthetic pathways for preparing N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of imidazole derivatives often involves cyclocondensation of substituted aldehydes with ammonium acetate in the presence of catalysts like acetic acid or metal salts. For example, analogous compounds (e.g., 1,2,4,5-tetrasubstituted imidazoles) are synthesized via one-pot reactions under reflux in ethanol or acetonitrile, with yields optimized by adjusting stoichiometry, temperature, and catalyst loading . For the target compound, introducing the trifluoromethyl and dichloroimidazole moieties may require stepwise functionalization of the benzene-sulphonamide core, followed by coupling reactions. Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and WinGX (for data processing) is critical for resolving bond lengths, angles, and stereochemistry. For example, analogous imidazole derivatives have been resolved with R-factors < 0.05, confirming substituent positioning .
- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) can verify substituent integration and coupling patterns. For instance, the trifluoromethyl group typically shows a singlet near δ 120–125 ppm in F NMR .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and dichloroimidazole groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the benzene ring, potentially hindering electrophilic substitution but facilitating nucleophilic aromatic substitution. Conversely, the dichloroimidazole moiety may act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation involves synthesizing analogues with substituents at varying positions and comparing reaction rates .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts or low catalytic activity)?
- Methodological Answer :
- Mechanistic reevaluation : Use isotopic labeling (e.g., C or H) to track reaction pathways. For example, unexpected byproducts in imidazole synthesis may arise from competing cyclization pathways or intermediate tautomerization .
- Advanced spectroscopy : In situ IR or Raman spectroscopy monitors real-time reaction dynamics, identifying transient intermediates not predicted computationally .
- Crystallographic validation : Compare SC-XRD structures of intermediates with DFT-optimized geometries to identify steric or electronic mismatches .
Q. How can the compound’s solubility and stability be modulated for in vitro pharmacological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water or PEG-400/ethanol mixtures to enhance solubility while avoiding precipitation. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Salt formation : React the sulphonamide with sodium methoxide or HCl to form water-soluble salts, as demonstrated for structurally related imidazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
